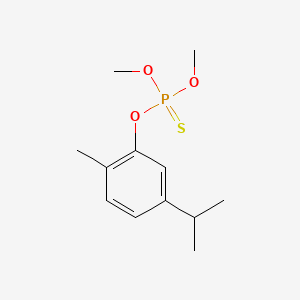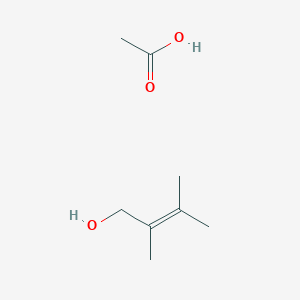![molecular formula C13H18N2OS B14708581 Hexanamide, N-[(phenylamino)thioxomethyl]- CAS No. 21257-55-6](/img/structure/B14708581.png)
Hexanamide, N-[(phenylamino)thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, N-[(phenylamino)thioxomethyl]- is a chemical compound with the molecular formula C13H18N2OS It is known for its unique structure, which includes a hexanamide backbone with a phenylamino and thioxomethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[(phenylamino)thioxomethyl]- typically involves the reaction of hexanamide with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Hexanamide, N-[(phenylamino)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Hexanamide, N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Hexanamide, N-[(phenylamino)thioxomethyl]- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Aryl-n-hexanamide linked enaminones, N-[(phenylamino)thioxomethyl]-2-(phenylmethylene) hydrazinecarboximidamide derivatives.
Uniqueness: Unlike other similar compounds, Hexanamide, N-[(phenylamino)thioxomethyl]- exhibits a unique combination of antimicrobial and antitubercular properties. .
Propriétés
Numéro CAS |
21257-55-6 |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
N-(phenylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C13H18N2OS/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17) |
Clé InChI |
UYHBXLXNHJDAIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



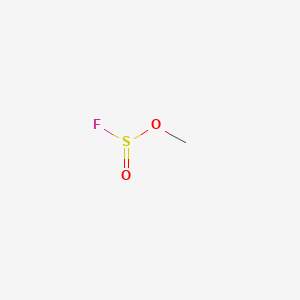
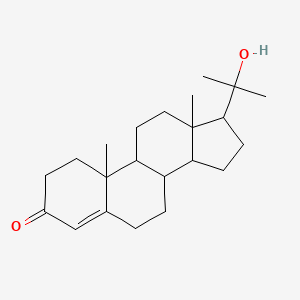
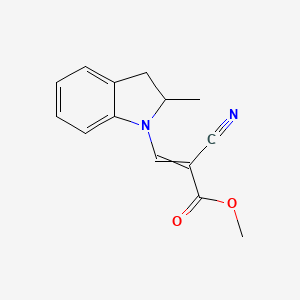
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
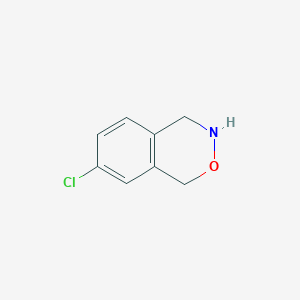
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
